

# Detailed Technical Guide: Solubility Profile of 4-Hydroxyphenyl 4-nitrobenzoate

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## Compound of Interest

Compound Name: 4-Hydroxyphenyl 4-nitrobenzoate

CAS No.: 13245-55-1

Cat. No.: B079135

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## Executive Summary

**4-Hydroxyphenyl 4-nitrobenzoate** (CAS: 13245-55-1), often abbreviated as HPNB, is a critical mono-ester intermediate used primarily in the synthesis of liquid crystalline polymers, polyamides, and complex organic mesogens.<sup>[1]</sup> Its structural duality—possessing both a strong electron-withdrawing nitro group and an electron-donating phenolic hydroxyl group—creates a unique solubility profile governed by competing intermolecular forces.

This guide provides a comprehensive analysis of the compound's solubility across various solvent classes, supported by mechanistic insights and self-validating experimental protocols. It is designed for researchers requiring precise data for synthesis optimization, purification (recrystallization), and spectroscopic characterization.

## Part 1: Physicochemical Characterization

Understanding the solubility of HPNB requires a breakdown of its molecular architecture. The molecule consists of a rigid ester linkage connecting a 4-nitrobenzene ring to a 4-hydroxybenzene (hydroquinone) moiety.

Property	Data / Description
Chemical Name	4-Hydroxyphenyl 4-nitrobenzoate
CAS Number	13245-55-1
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>5</sub>
Molecular Weight	259.21 g/mol
Melting Point	~150–180 °C (Estimate based on analogs; high crystallinity)
Key Functional Groups	Nitro (-NO <sub>2</sub> ): Strong dipole, H-bond acceptor. Phenol (-OH): H-bond donor, weak acid (pKa ~9.9). Ester (-COO-): Polar, H-bond acceptor. <sup>[2][3]</sup>

## Solubility Mechanism

The solubility of HPNB is dictated by the "Push-Pull" Electronic Effect:

- Crystal Lattice Energy: The nitro group induces strong dipole-dipole stacking in the crystal lattice, increasing the energy required to solvate the molecule.
- Solvent Interaction:
  - Protic Solvents: The phenolic hydroxyl group can hydrogen bond with alcohols, aiding solubility.
  - Basic Media: The phenolic proton is acidic; basic solvents (e.g., dilute NaOH, Pyridine) deprotonate the hydroxyl, forming a highly soluble phenolate anion.

## Part 2: Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on polarity and interaction mechanisms.

### Polar Aprotic Solvents (High Solubility)

- Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
- Mechanism: These solvents effectively disrupt the strong dipole-dipole interactions of the nitro group and accept hydrogen bonds from the phenolic hydroxyl.
- Application: Ideal for reaction media (e.g., polymerization) and NMR characterization.
- Solubility Rating:> 100 mg/mL (Estimated).

## Polar Organic Solvents (Moderate to Good Solubility)

- Solvents: Tetrahydrofuran (THF), Acetone, Ethyl Acetate.
- Mechanism: Good solubility due to dipole interactions. THF is particularly effective as a reaction solvent for further functionalization of the hydroxyl group.
- Application: Standard solvents for synthesis and silica gel chromatography.
- Solubility Rating:20–80 mg/mL.

## Chlorinated Solvents (Good Solubility)

- Solvents: Dichloromethane (DCM), Chloroform ( $\text{CHCl}_3$ ).
- Mechanism: Solubilizes the aromatic core effectively.
- Application: Extraction and work-up procedures.
- Solubility Rating:10–50 mg/mL.

## Alcohols (Temperature-Dependent)

- Solvents: Methanol, Ethanol, Isopropanol.
- Mechanism: Moderate solubility at room temperature; significantly higher at boiling points.
- Application:Recrystallization. The compound typically dissolves in hot ethanol and crystallizes upon cooling, removing impurities.

- Solubility Rating: < 10 mg/mL (RT) / > 50 mg/mL (Hot).

## Non-Polar Solvents (Poor Solubility / Insoluble)

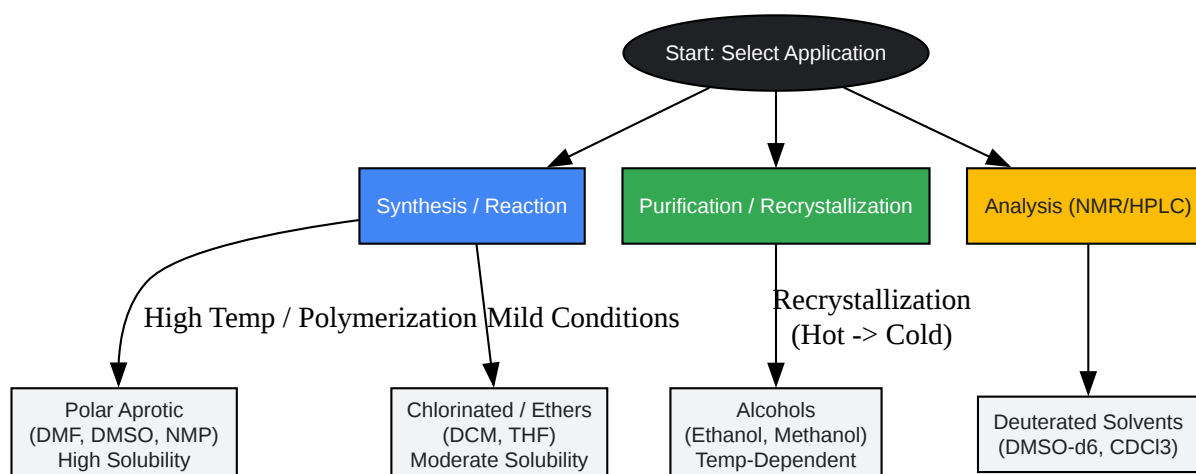
- Solvents: Hexanes, Heptane, Diethyl Ether (low).
- Mechanism: The polarity of the nitro and hydroxyl groups prevents solvation by non-polar chains.
- Application: Used as anti-solvents to precipitate HPNB from reaction mixtures (e.g., pouring a THF reaction mixture into Hexane).

## Aqueous Media (pH Dependent)

- Neutral Water: Insoluble (< 0.1 mg/mL). The hydrophobic aromatic rings dominate.
- Basic Water (pH > 10): Soluble. Formation of the water-soluble phenolate salt ( $\text{Na}^+ [\text{O}_2\text{N-Ph-COO-Ph-O}]^-$ ). Note: Prolonged exposure to strong base may hydrolyze the ester linkage.

## Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.



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Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Purification vs. Analysis).

## Part 4: Self-Validating Experimental Protocols

Since specific quantitative data can vary by batch purity and crystal polymorph, the following protocols allow you to determine exact solubility limits in your specific context.

### Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit (mg/mL) in a specific solvent at 25°C.

- Preparation: Weigh approximately 100 mg of dry HPNB into a tared 20 mL scintillation vial.
- Addition: Add the target solvent in 0.5 mL increments.
- Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.
- Observation:
  - If solid remains: Continue adding solvent.
  - If clear: Stop.
- Calculation:
- Validation: If the solution remains clear at room temperature for 1 hour, the value is the minimum solubility. For saturation, add excess solid, stir for 24 hours, filter (0.45  $\mu$ m PTFE), evaporate a known volume of filtrate, and weigh the residue.

### Protocol 2: Recrystallization Efficiency Test

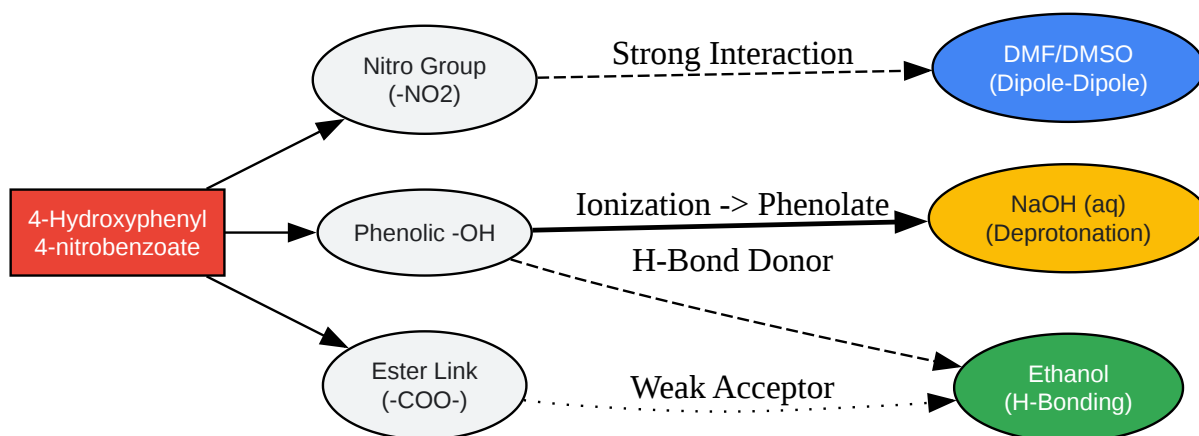
Objective: Optimize purification yield using the Ethanol/Water system.

- Dissolve 1.0 g of crude HPNB in the minimum amount of boiling Ethanol (approx. 10–20 mL).

- Once dissolved, slowly add hot water dropwise until a faint turbidity persists.
- Add a few drops of ethanol to clear the solution.
- Allow to cool slowly to room temperature, then to 4°C.
- Filter the crystals and dry.
- Success Metric: Recovery yield should be 70–85%. Lower yields indicate too much solvent; higher yields (with low purity) indicate insufficient washing.

## Part 5: Molecular Interaction Map

Understanding how HPNB interacts with solvents at the molecular level aids in predicting behavior in novel solvent systems.



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Caption: Mechanistic map showing how specific functional groups on HPNB drive solubility in different solvent classes.

## References

- Chemical Identification: "**4-Hydroxyphenyl 4-nitrobenzoate**".<sup>[1][4][5][6][7][8]</sup> CAS Common Chemistry. CAS Registry Number: 13245-55-1.<sup>[1][8]</sup>

- Synthesis & Characterization: "Synthesis and characterization of thermally stable quinoxaline-based polyamides." ResearchGate. (Describes HPNB as a precursor synthesized from hydroquinone and 4-nitrobenzoyl chloride).
- Physical Properties: "**4-Hydroxyphenyl 4-nitrobenzoate** MSDS/Properties". ChemicalBook.
- Liquid Crystal Applications: "Process for the preparation of 4-hydroxyphenyl benzoate derivatives". Google Patents. (Discusses solubility and processing of similar benzoate intermediates).

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